

Assessing the Selectivity of Albafurran A for Protein Tyrosine Phosphatase 1B

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Compound of Interest

Compound Name: **Albafurran A**
Cat. No.: **B1234894**

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A Comparative Guide for Researchers

Albafurran A, a natural product isolated from plants of the *Morus* genus, has emerged as a promising inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This guide provides a comparative analysis of **Albafurran A**'s selectivity for PTP1B, supported by available experimental data and detailed methodologies, to aid researchers in drug development and scientific investigation.

Potency of Albafurran A against PTP1B

In vitro studies have demonstrated the inhibitory activity of **Albafurran A** and related 2-arylbenzofuran compounds against PTP1B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound	Target	IC50 (µM)	Inhibition Type	Source
Albafurran A & related compounds	PTP1B	2.7 - 9.2	Mixed-type	[1]
2-Arylbenzofurans (general)	PTP1B	3.11 - 53.47	Mixed-type/Non-competitive	[2] [3] [4] [5]

Comparison with Other PTP1B Inhibitors

To contextualize the potency of **Albafurran A**, it is compared with other well-characterized PTP1B inhibitors, some of which have entered clinical trials.

Compound	Target	IC50 (µM)	Inhibition Type	Development Stage	Source
Trodisquemine (MSI-1436)	PTP1B	1	Allosteric	Clinical Trials	[6] [7]
Ertiprotafib	PTP1B	-	Non-competitive	Discontinued Clinical Trials	[6]
JTT-551	PTP1B	-	Mixed-type	Clinical Trials	[6]
Ursolic Acid	PTP1B	7.47	-	Preclinical	[3] [4] [5]
Sodium Orthovanadate	PTP1B	15.10	-	Preclinical	[8]

Selectivity Profile of Albafurran A and Related Compounds

Assessing the selectivity of an inhibitor is crucial to minimize off-target effects. While direct and comprehensive selectivity profiling data for **Albafurran A** against a broad panel of phosphatases is not readily available in the reviewed literature, studies on related compounds from the same chemical class provide valuable insights into its potential selectivity.

One study reported that mulberrofuran C, a compound structurally related to **Albafurran A**, inhibited PTP1B but had no inhibitory effect on the protein phosphatases VHR and PP1 at concentrations up to 50 µM, suggesting a degree of selectivity for PTP1B.[\[1\]](#)

The high degree of conservation in the active sites of protein tyrosine phosphatases makes achieving selectivity a significant challenge. However, the development of inhibitors that bind to allosteric sites, which are less conserved, is a promising strategy to enhance selectivity.[\[2\]](#)

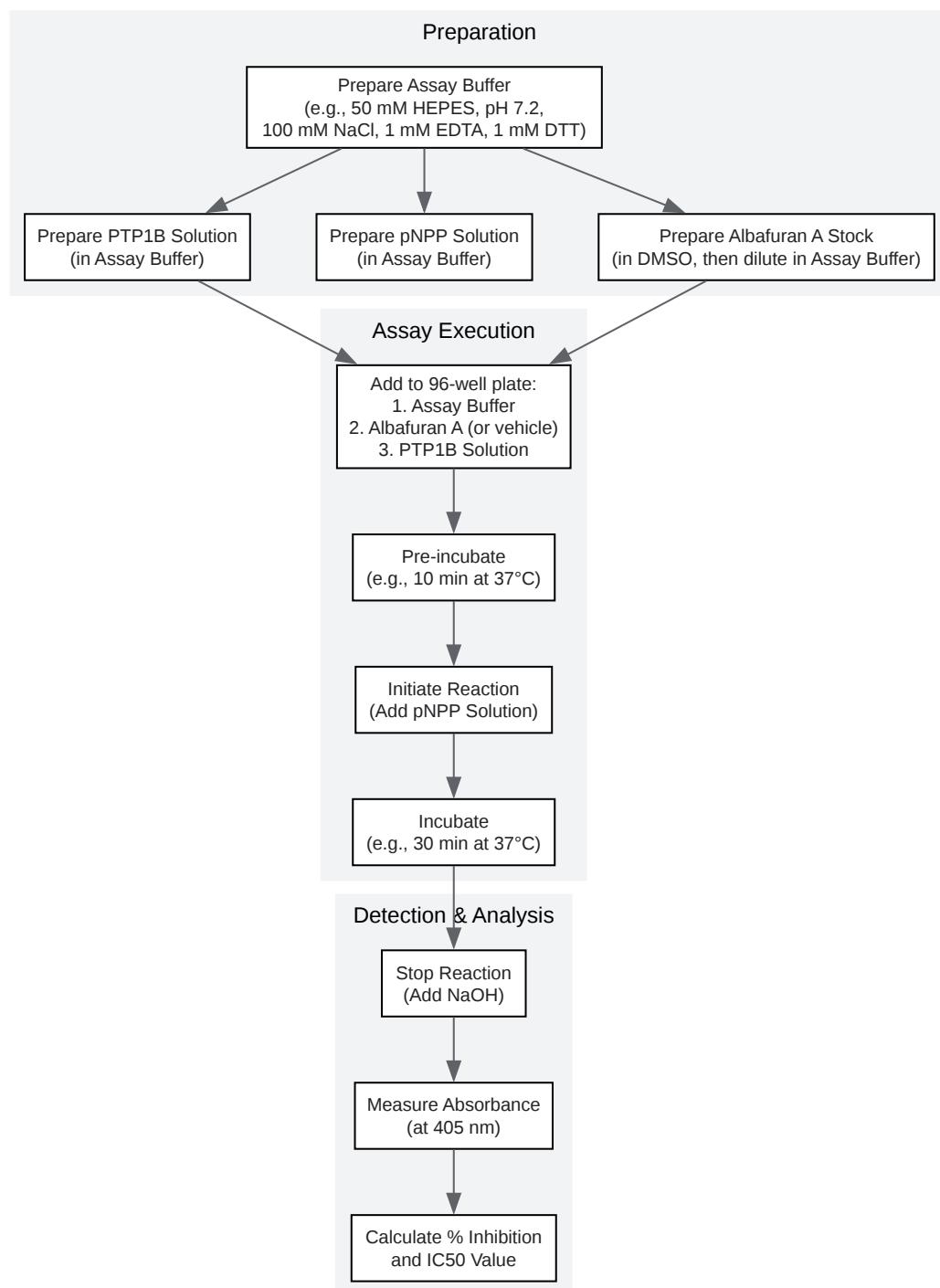
Experimental Protocols

In Vitro PTP1B Inhibition Assay

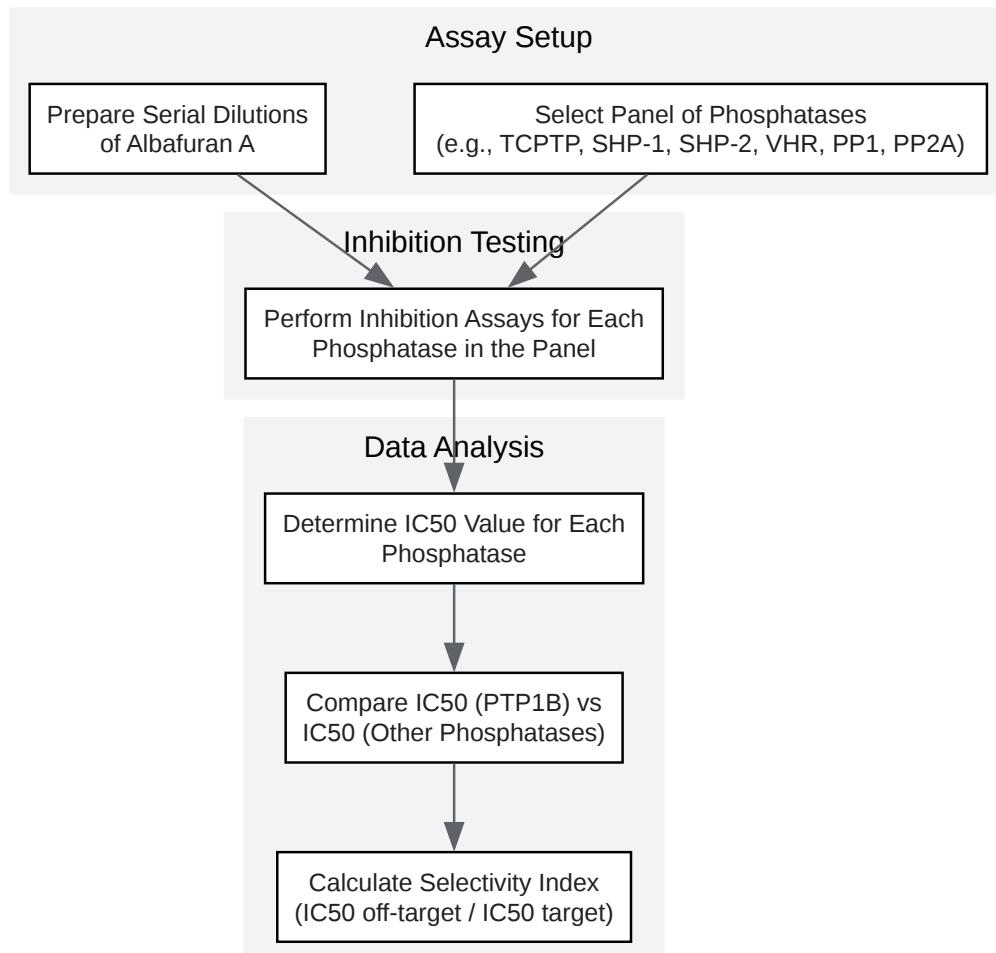
This protocol outlines a common method for determining the inhibitory activity of compounds against PTP1B using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Workflow for PTP1B Inhibition Assay

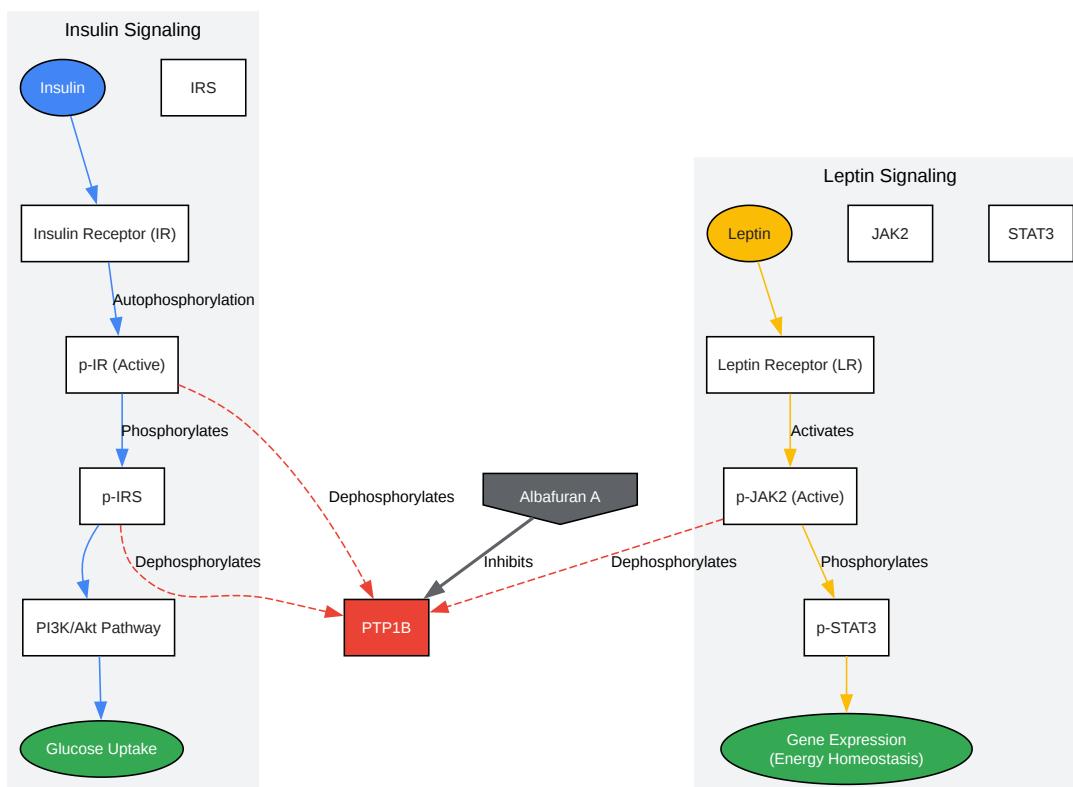
Workflow for PTP1B Inhibition Assay



Workflow for Phosphatase Selectivity Profiling



Simplified PTP1B Signaling Pathway

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